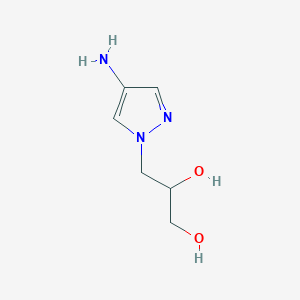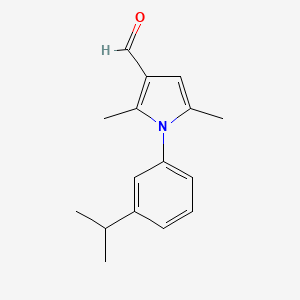
1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that combines a pyrrole ring with an aldehyde functional group and an isopropyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring.
Aldehyde Functionalization: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where a formyl group is added to the pyrrole ring using a formylating agent like DMF and POCl3.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be important in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid:
1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol:
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-11(2)14-6-5-7-16(9-14)17-12(3)8-15(10-18)13(17)4/h5-11H,1-4H3 |
InChI Key |
QQBPJAOBKVRDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


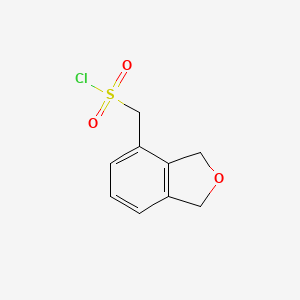
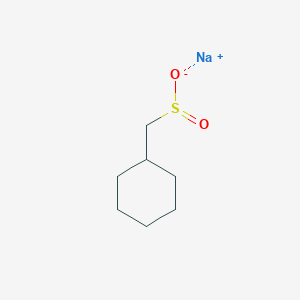
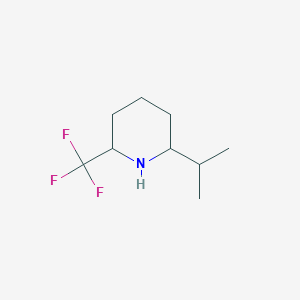
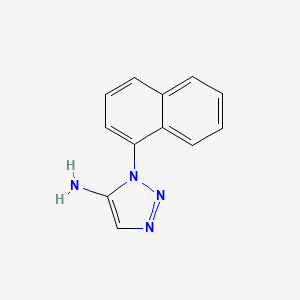
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
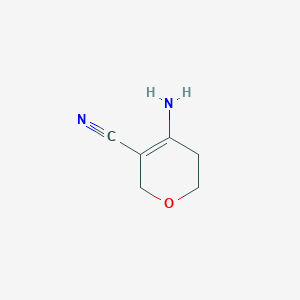
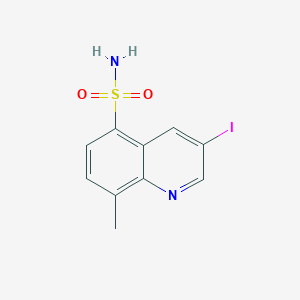
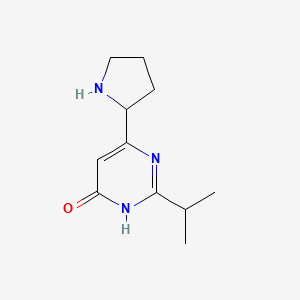
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
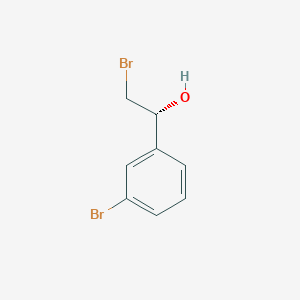
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
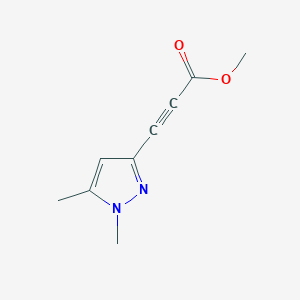
![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
